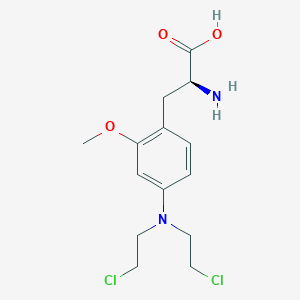
Mecaphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mecaphane, also known as 4,4’-methylenebis(2-chloroaniline) (MBOCA), is a chemical compound that has been widely used in the production of polyurethane elastomers, coatings, and adhesives. It is a highly reactive compound that requires careful handling due to its potential health hazards. In
Mécanisme D'action
Mecaphane is a highly reactive compound that can crosslink with other molecules to form a network structure. This crosslinking mechanism is what makes it useful in the production of polyurethane elastomers, coatings, and adhesives. In the context of biomaterials, Mecaphane can be used to create scaffolds that mimic the extracellular matrix of tissues, promoting cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially inhibiting tumor growth.
Effets Biochimiques Et Physiologiques
Mecaphane has been shown to have toxic effects on the liver, kidneys, and lungs in animal studies. It can also cause skin irritation and allergic reactions in humans. In the context of biomaterials, Mecaphane has been shown to promote cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis in cancer cells, potentially inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Mecaphane is a highly reactive compound that can be used to create a variety of materials, making it useful in the production of polyurethane elastomers, coatings, and adhesives. Its potential use in biomaterials and cancer treatment also makes it a promising area of research. However, its hazardous nature requires careful handling, and its toxic effects on certain organs and tissues must be taken into consideration when conducting experiments.
Orientations Futures
Future research on Mecaphane could focus on its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, further investigation into its mechanism of action in the treatment of cancer could lead to the development of new cancer therapies. Research could also focus on the development of safer synthesis methods for Mecaphane, as well as the identification of alternative compounds that could be used in its place.
Méthodes De Synthèse
Mecaphane is synthesized through the reaction of aniline with phosgene to form Mecaphane’-methylenedianiline (MDA), which is then reacted with thionyl chloride to produce Mecaphane. The synthesis process requires careful handling of the chemicals involved due to their hazardous nature.
Applications De Recherche Scientifique
Mecaphane has been extensively studied for its potential use in the production of polyurethane elastomers, coatings, and adhesives. It has also been investigated for its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, Mecaphane has been studied for its potential use in the treatment of certain types of cancer, such as melanoma.
Propriétés
Numéro CAS |
1952-97-2 |
|---|---|
Nom du produit |
Mecaphane |
Formule moléculaire |
C14H20Cl2N2O3 |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-9-11(18(6-4-15)7-5-16)3-2-10(13)8-12(17)14(19)20/h2-3,9,12H,4-8,17H2,1H3,(H,19,20)/t12-/m0/s1 |
Clé InChI |
VKYIPXSTNJXGRF-LBPRGKRZSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N |
SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
SMILES canonique |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
Autres numéros CAS |
1952-97-2 |
Synonymes |
mecaphane mecaphane, (DL-Phe)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



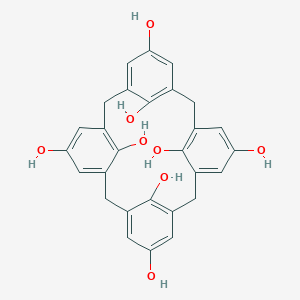
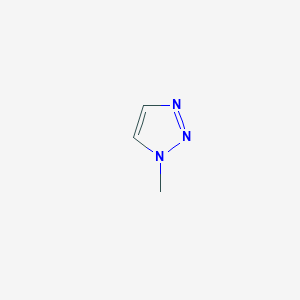
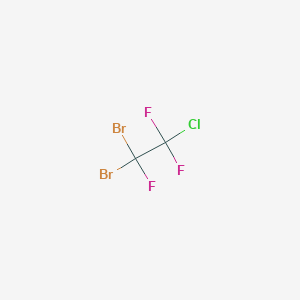
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
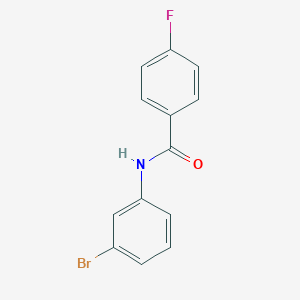
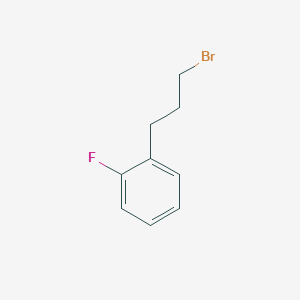
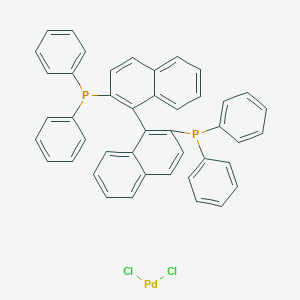
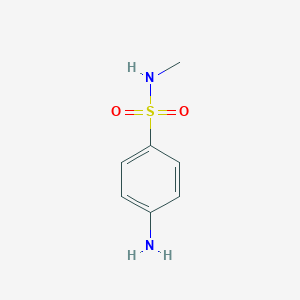
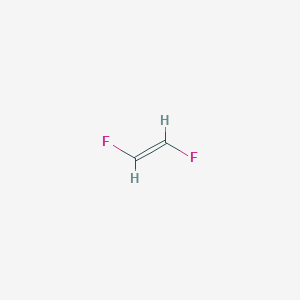
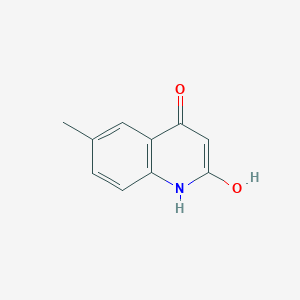
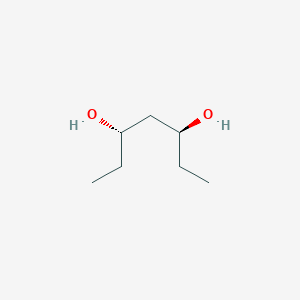
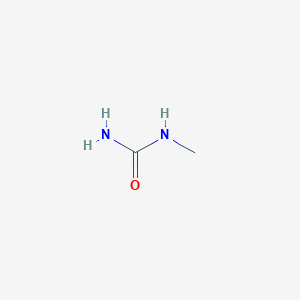
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)